molecular formula C9H13NO B1612947 (4-Methoxy-2-methylphenyl)methanamine CAS No. 21883-14-7

(4-Methoxy-2-methylphenyl)methanamine

Cat. No.: B1612947
CAS No.: 21883-14-7
M. Wt: 151.21 g/mol
InChI Key: RYTPCWXDKCCDBI-UHFFFAOYSA-N
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Description

(4-Methoxy-2-methylphenyl)methanamine, identified by CAS Number 21883-14-7, is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is supplied with a minimum purity of 98% and is accompanied by comprehensive analytical documentation, including a Certificate of Analysis (COA), NMR data, and Mass Spectrometry (MS) data to ensure quality and support research integrity . As a benzylamine derivative featuring methoxy and methyl substituents, this compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research. Its structure makes it a valuable intermediate for exploring structure-activity relationships and developing novel molecular entities. Researchers utilize this compound strictly within laboratory settings for scientific investigation. This compound is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-2-methylphenyl)methanamine
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InChI

InChI=1S/C9H13NO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTPCWXDKCCDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622346
Record name 1-(4-Methoxy-2-methylphenyl)methanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21883-14-7
Record name 4-Methoxy-2-methylbenzenemethanamine
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Record name 1-(4-Methoxy-2-methylphenyl)methanamine
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Record name (4-methoxy-2-methylphenyl)methanamine
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An Overview of Substituted Benzylamines in Contemporary Organic Chemistry

Substituted benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amino group, with various substituents on the benzene (B151609) ring. These compounds are of considerable interest in organic chemistry due to their versatile reactivity and their role as crucial intermediates in the synthesis of a wide array of more complex molecules. Their structural framework is a common feature in many biologically active compounds, making them a valuable scaffold in medicinal chemistry and drug discovery.

The presence of both an aromatic ring and an amino group allows for a variety of chemical transformations. The amino group can be readily alkylated, acylated, or used in the formation of imines and other nitrogen-containing functionalities. The benzene ring, depending on its substituents, can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. This versatility makes substituted benzylamines key building blocks for creating diverse molecular architectures.

In the pharmaceutical industry, the benzylamine (B48309) motif is found in a range of therapeutic agents, including antihistamines, antidepressants, and antipsychotic medications. nbinno.com Their ability to interact with biological targets, often through hydrogen bonding and aromatic interactions, makes them a privileged structure in the design of new drugs. Beyond pharmaceuticals, substituted benzylamines are integral to the synthesis of agrochemicals, such as herbicides and fungicides, as well as materials like dyes and polymers. nbinno.com

The synthesis of substituted benzylamines itself can be achieved through various methods, including the reduction of corresponding benzonitriles or benzamides, and the reductive amination of benzaldehydes. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Significance and Research Context of 4 Methoxy 2 Methylphenyl Methanamine in Chemical Science

Primary Synthetic Routes: Reductive Amination Protocols

The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde precursor, 4-methoxy-2-methylbenzaldehyde (B1296303). This process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the target primary amine. This transformation can be performed in a one-pot reaction or in a stepwise manner. nih.govias.ac.in

Catalyst Systems and Reducing Agents in Amination of Precursors

A variety of catalyst systems and reducing agents are utilized for the reductive amination of substituted benzaldehydes like 4-methoxy-2-methylbenzaldehyde. The choice of catalyst and reducing agent is crucial as it influences the reaction's efficiency, selectivity, and applicability to industrial processes.

Catalyst Systems:

Palladium on Carbon (Pd/C): This is a versatile and commonly used catalyst for hydrogenolysis and hydrogenation reactions. rsc.org

Raney Nickel (Raney-Ni): Known for its high catalytic activity, Raney nickel is frequently used in the industrial production of benzylamines from the reductive amination of benzaldehydes. umich.edu

Platinum-based Catalysts (e.g., Pt nanowires): These catalysts have demonstrated high activity and selectivity in the reductive amination of aldehydes and ketones with ammonia. rsc.org

Ruthenium-based Catalysts: Ruthenium complexes and nanoparticles are effective for the reductive amination of carbonyl compounds, often under mild conditions. umich.edu

Cobalt-based Catalysts: In-situ generated amorphous cobalt particles have been shown to be highly active and selective for the reductive amination of aldehydes using hydrogen gas and aqueous ammonia under mild conditions. nih.govorganic-chemistry.org

Reducing Agents:

The reduction of the intermediate imine can be achieved through catalytic hydrogenation or with chemical hydride reagents.

Hydrogen Gas (H₂): In conjunction with metal catalysts, hydrogen gas is the most atom-economical and cost-effective reducing agent, making it ideal for large-scale production. umich.edu

Sodium Borohydride (B1222165) (NaBH₄): A common and versatile reducing agent, though it can also reduce the initial aldehyde if conditions are not controlled. ias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of imines over carbonyls, particularly under mildly acidic conditions. umich.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, often used for reductive aminations, though it can have limitations with some aromatic carbonyl compounds. umich.edu

Formic Acid (HCOOH): Used in the Leuckart-Wallach reaction, it serves as both a reducing agent and a source of the amine group, though it often requires high temperatures. umich.edu

Below is an interactive data table summarizing common catalyst systems and reducing agents for reductive amination.

Catalyst SystemCommon Reducing Agent(s)Key Characteristics
Palladium on Carbon (Pd/C)H₂, Formic AcidVersatile, widely used in organic synthesis.
Raney NickelH₂High activity, common in industrial applications. umich.edu
Platinum-based CatalystsH₂High activity and selectivity for amine synthesis. rsc.org
Ruthenium-based CatalystsH₂, Ammonium (B1175870) FormateEffective under mild conditions, good for primary amines. umich.edu
Cobalt-based CatalystsH₂High selectivity, mild reaction conditions. nih.govorganic-chemistry.org
None (Chemical Reduction)NaBH₄, NaBH₃CN, NaBH(OAc)₃Hydride reagents offering varying selectivity. ias.ac.inumich.edu

Optimization of Reaction Conditions for Amine Product Formation

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

Solvent: The choice of solvent can significantly impact the reaction. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used. In some cases, azeotropic removal of water using solvents like toluene (B28343) can drive the imine formation equilibrium forward.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific catalyst and reducing agent used. For instance, some cobalt-catalyzed reactions proceed at around 80°C, while Leuckart-type reactions can require temperatures up to 210°C. umich.eduorganic-chemistry.org

Pressure: When using hydrogen gas as the reductant, the pressure can be a critical parameter, typically ranging from atmospheric pressure to several bars. organic-chemistry.org

pH: The pH of the reaction medium is particularly important for controlling the equilibrium of imine formation and the selectivity of hydride reducing agents. Mildly acidic conditions often favor the formation and subsequent reduction of the imine.

Amine Source: For the synthesis of primary amines like this compound, ammonia (often in the form of aqueous ammonia or ammonium salts like ammonium formate) is the nitrogen source. organic-chemistry.org The concentration of the amine source can influence the reaction rate and selectivity.

An interactive data table summarizing the optimization of reaction conditions is presented below.

ParameterTypical Range/ConditionsImpact on Reaction
SolventMethanol, Ethanol, Toluene, DichloroethaneAffects solubility and can be used to remove water.
TemperatureRoom Temperature to 210°CInfluences reaction rate and selectivity. umich.edu
PressureAtmospheric to several bars (for H₂)Increases the concentration of H₂ for catalytic hydrogenation. organic-chemistry.org
pHMildly Acidic to NeutralCrucial for imine formation and selectivity of hydride reagents.
Amine SourceAmmonia, Ammonium FormateDetermines the resulting amine (primary, secondary, or tertiary). organic-chemistry.org

Alternative Synthetic Approaches for Phenylethylamine and Benzylamine Analogs

While reductive amination is the primary route, several other synthetic strategies are employed for the synthesis of structurally related phenylethylamines and benzylamines.

One notable alternative involves the use of nitro compounds as precursors. For example, a substituted nitrostyrene (B7858105) can be reduced to the corresponding phenylethylamine. This method, however, requires a potent reducing agent capable of reducing the nitro group and the double bond.

Another approach is the copper-catalyzed three-component carboamination of styrenes. nih.gov This method allows for the direct assembly of benzylamine derivatives from styrenes, an amine source, and an alkyl radical source. nih.gov

Enzymatic and chemo-enzymatic methods are also gaining prominence, particularly for the synthesis of chiral amines. For instance, transaminases can be used to convert a ketone to a chiral amine with high enantioselectivity. The synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine has been achieved through lipase-catalyzed resolution.

Considerations for Industrial-Scale Production Methodologies

For the industrial production of this compound and related benzylamines, several factors beyond the chemical yield are critical.

Cost and Availability of Reagents: Catalytic hydrogenation using molecular hydrogen is generally preferred over methods that employ stoichiometric amounts of more expensive hydride reducing agents like sodium borohydride or sodium cyanoborohydride. umich.edu Hydrogen is inexpensive and readily available. umich.edu

Atom Economy and Waste Generation: Catalytic methods are inherently more atom-economical and generate less waste compared to reactions requiring stoichiometric reagents. The main byproduct of catalytic hydrogenation with ammonia is water.

Safety and Handling: The use of high-pressure hydrogen gas requires specialized equipment and safety protocols. Similarly, some reagents like cyanides are highly toxic and require careful handling and disposal procedures.

Catalyst Stability and Reusability: The development of robust and reusable heterogeneous catalysts is a key area of research for industrial applications. Catalysts that can be easily separated from the reaction mixture and reused multiple times reduce production costs.

Process Simplification: One-pot procedures that avoid the isolation of intermediates are often favored in industrial settings to reduce operational complexity and cost. Continuous flow reactors are also being increasingly adopted to improve efficiency and safety. nih.gov

Chemical Reactivity and Transformative Reactions of 4 Methoxy 2 Methylphenyl Methanamine

Reactions at the Amine Functional Group

The primary amine moiety is a site of significant chemical activity, readily undergoing oxidation, alkylation, and acylation reactions.

Primary amines are susceptible to oxidation, and the specific products depend on the reagents and reaction conditions used. The electrochemical oxidation of amines typically proceeds through a one-electron transfer to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to yield a radical, which can then undergo a second oxidation step to produce an iminium cation. mdpi.com

In the case of (4-Methoxy-2-methylphenyl)methanamine, this process would form a transient iminium ion. In the presence of water, this intermediate would be readily hydrolyzed to yield 4-methoxy-2-methylbenzaldehyde (B1296303) and ammonia (B1221849).

Table 1: Predicted Products of Amine Oxidation

Starting Material Key Intermediate Final Product (with Hydrolysis)

As a primary amine, this compound can act as a nucleophile in reactions with alkylating and acylating agents.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of secondary and tertiary amines. The reaction proceeds via nucleophilic substitution, but can be difficult to control, often resulting in polyalkylation.

Acylation: A more controlled reaction involves acylation with agents like acyl chlorides or acid anhydrides. For example, reacting this compound with acetyl chloride in the presence of a base would yield N-((4-methoxy-2-methylphenyl)methyl)acetamide. This transformation is generally efficient and high-yielding, converting the basic amine into a neutral amide.

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring in this compound is highly activated towards electrophilic attack due to the presence of the methoxy (B1213986) and methyl substituents.

When a substituted benzene ring undergoes electrophilic substitution, the position of the new substituent is determined by the directing effects of the groups already present. libretexts.org Both activating and deactivating groups can influence the reaction rate and regioselectivity. wikipedia.org

In this compound, the ring is substituted at C1 with the aminomethyl group (-CH2NH2), at C2 with a methyl group (-CH3), and at C4 with a methoxy group (-OCH3).

Methoxy Group (-OCH3): This is a strongly activating, ortho,para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orgwikipedia.org It directs incoming electrophiles to positions 3 and 5.

Methyl Group (-CH3): This is an activating, ortho,para-directing group that enhances the nucleophilicity of the aromatic ring. libretexts.orgresearchgate.net It directs incoming electrophiles to positions 3 and 5 (the ortho positions), as the other potential sites are already substituted.

Aminomethyl Group (-CH2NH2): While the amine itself is activating, its influence on the aromatic ring is mediated by the methylene (B1212753) spacer. Under the acidic conditions often required for electrophilic aromatic substitution, the amine group would be protonated to form -CH2NH3+, which acts as a deactivating, meta-directing group. However, the powerful activating and directing effects of the methoxy and methyl groups are expected to dominate.

The directing effects of the methoxy and methyl groups are cooperative, both strongly favoring substitution at the vacant positions 3 and 5. msu.edu The methoxy group is a more potent activator than the methyl group, further enhancing the reactivity at these sites. libretexts.org Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are predicted to yield a mixture of 3- and 5-substituted products.

Table 2: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Electronic Effect Directing Influence
-CH2NH2 1 Activating (Ortho, Para) / Deactivating if protonated (Meta) To position 6
-CH3 2 Activating (Ortho, Para) To positions 3, 5

The substituents themselves can be chemically transformed:

Modification of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under harsh conditions, typically using strong protic acids like HBr or Lewis acids such as BBr3. This demethylation reaction would convert the methoxy group into a hydroxyl group, yielding (4-hydroxy-2-methylphenyl)methanamine.

Modification of the Methyl Group: The aromatic methyl group is generally robust but can be oxidized to a carboxylic acid using strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO4) followed by acidification. This would produce 4-(aminomethyl)-3-methoxybenzoic acid. However, these harsh conditions could also lead to oxidation of the amine side chain.

Mechanistic Investigations of Key Transformations

The mechanisms for the primary reactions of this compound are well-established in organic chemistry.

The mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com First, the electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E+). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com For attack at position 5, for example, the positive charge of the intermediate is delocalized over several atoms, including the carbon bearing the potent electron-donating methoxy group, which provides significant stabilization. In the second, rapid step, a base removes a proton from the carbon atom that was attacked, restoring the aromatic system.

The oxidation of the primary amine to an imine, and subsequently to an aldehyde, is initiated by the loss of an electron from the nitrogen atom. mdpi.com The resulting radical cation then loses a proton from the adjacent carbon, and a second electron is lost to form the iminium cation. This electrophilic species is then attacked by water in a nucleophilic addition, and subsequent proton transfers and elimination of ammonia lead to the final aldehyde product.

Derivatives and Analogs of 4 Methoxy 2 Methylphenyl Methanamine: Design and Synthesis

Structural Variations and Isomeric Forms of Substituted Methanamines

The core structure of (4-methoxy-2-methylphenyl)methanamine offers several avenues for structural variation, primarily through positional isomerism and stereoisomerism. Positional isomers involve altering the substitution pattern of the methoxy (B1213986) and methyl groups on the phenyl ring. For instance, shifting the methoxy group to the 3-position while keeping the methyl group at the 2-position would yield (3-methoxy-2-methylphenyl)methanamine. Each unique arrangement of these substituents can lead to significant differences in the molecule's electronic properties, conformation, and, consequently, its biological activity. nih.gov

Another layer of isomeric complexity arises from the potential for chirality at the benzylic carbon, the carbon atom to which the amine group is attached. If a substituent other than hydrogen is introduced at this position, the carbon becomes a stereocenter, leading to the existence of (R) and (S) enantiomers. The synthesis of specific enantiomers is crucial as they often exhibit distinct pharmacological profiles.

Table 1: Examples of Positional Isomers of Methoxy-Methyl-Phenylmethanamine

Compound NameMethoxy PositionMethyl Position
This compound42
(3-Methoxy-2-methylphenyl)methanamine32
(2-Methoxy-4-methylphenyl)methanamine24
(4-Methoxy-3-methylphenyl)methanamine43

This table illustrates potential positional isomers by varying the locations of the methoxy and methyl groups on the phenyl ring.

Synthesis of Related Benzylamines and Phenylethylamines

The synthesis of benzylamines and phenylethylamines related to this compound is fundamental to exploring the chemical space around this scaffold. A prevalent and versatile method for synthesizing substituted benzylamines is reductive amination. nih.govresearchgate.net This process typically involves the reaction of a corresponding benzaldehyde (B42025) (e.g., 4-methoxy-2-methylbenzaldehyde) with an amine source, such as ammonia (B1221849), to form an intermediate imine. ias.ac.innih.gov This imine is then reduced to the desired primary amine using a reducing agent like sodium borohydride (B1222165). ias.ac.innih.gov Catalytic hydrogenation over metals like palladium or ruthenium is also a widely used technique for this reduction step. nih.govhw.ac.ukgoogle.com

The synthesis of phenylethylamine analogs, which feature an additional methylene (B1212753) group between the phenyl ring and the amine, can be achieved through several routes. One common method involves the reduction of β-nitrostyrenes, which are accessible via the Knoevenagel condensation of a benzaldehyde with a nitroalkane. blucher.com.br Alternatively, the reduction of appropriately substituted benzyl (B1604629) cyanides provides a direct route to phenylethylamines. orgsyn.org More recent methodologies, such as nickel/photoredox cross-electrophile coupling, offer novel ways to synthesize β-phenethylamines by coupling aliphatic aziridines with aryl iodides under mild conditions. nih.govacs.orgucla.edu

Table 2: Common Synthetic Routes to Benzylamines and Phenylethylamines

Target ScaffoldCommon Starting MaterialsKey Reaction Type
Benzylamine (B48309)Substituted Benzaldehyde, Ammonia/AmineReductive Amination nih.govias.ac.in
BenzylamineSubstituted Benzyl HalideNucleophilic Substitution
PhenylethylamineSubstituted Benzaldehyde, NitroalkaneKnoevenagel Condensation, Reduction blucher.com.br
PhenylethylamineSubstituted Benzyl CyanideReduction orgsyn.org

This table summarizes key synthetic strategies for preparing benzylamine and phenylethylamine cores.

Incorporation into Complex Heterocyclic Systems (e.g., Imidazopyrimidines, Benzoxazines, Pyrazoles)

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic structures, which are prevalent in many biologically active compounds.

Imidazopyrimidines: Imidazopyrimidines are nitrogen-fused bicyclic heterocycles with a wide range of pharmacological activities. nih.govrsc.org Benzylamines can be incorporated into these structures through multi-step synthetic sequences. For example, a benzylamine can be used to construct a substituted pyrimidine (B1678525) ring, which is then further cyclized to form the final imidazopyrimidine core.

Benzoxazines: Benzoxazines are formed by the reaction of a phenol, a primary amine, and formaldehyde (B43269). researchgate.netfrontiersin.org In this context, this compound or a related primary amine can react with a suitable phenolic compound and formaldehyde in a Mannich-type condensation to yield a substituted dihydro-1,3-benzoxazine. organic-chemistry.org The presence of the amine is known to influence the polymerization temperature and the final structure of the resulting polymer networks. frontiersin.org

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives are known for diverse biological applications. dergipark.org.trnih.govmdpi.com While direct incorporation of the entire benzylamine is less common, the substituted phenyl moiety can be part of a precursor, such as a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring. dergipark.org.trorganic-chemistry.org Alternatively, benzylamine derivatives can be used in the synthesis of precursors for 1,3-dipolar cycloaddition reactions to build the pyrazole core. nih.gov

Structure-Activity Relationship (SAR) Considerations in Derivative Design

Structure-Activity Relationship (SAR) studies are crucial for rationally designing derivatives of this compound with enhanced potency and selectivity. nih.gov SAR involves systematically modifying different parts of the molecule and evaluating the impact of these changes on biological activity.

For benzylamine derivatives, key areas for modification include:

Aromatic Ring Substitution: The nature, position, and size of substituents on the phenyl ring significantly influence activity. For example, adding electron-withdrawing groups like halogens or electron-donating groups like ethers can alter the electronic properties and hydrophobic character of the molecule, affecting target binding. nih.govnih.gov

N-Substitution: Replacing the hydrogens on the primary amine with various alkyl or aryl groups can dramatically impact a compound's properties. For instance, N-benzyl substitution on phenethylamines has been shown to significantly improve binding affinity and functional activity at certain receptors. nih.gov

Benzylic Position: Introducing substituents on the methylene linker (the benzylic carbon) can introduce chirality and steric bulk, which may lead to more specific interactions with a target binding site. acs.org Studies have shown that introducing even small groups like methyl or difluoromethyl at this position can positively impact biological activity. acs.org

SAR data is often used to build pharmacophore models, which define the essential structural features required for biological activity. These models then guide the design of new analogs with a higher probability of success. For example, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated a strong correlation between their inhibitory potency against specific enzymes and their anticancer activity, highlighting the power of targeted SAR exploration. nih.gov

Table 3: Key Molecular Regions for SAR Studies of Benzylamine Analogs

Molecular RegionTypes of ModificationPotential Impact
Phenyl RingVarying substituents (e.g., halogens, alkoxy groups) and their positions. nih.govnih.govAlters electronic properties, hydrophobicity, and steric fit.
Amine GroupAlkylation, arylation, or incorporation into a heterocyclic ring. nih.govModifies basicity, hydrogen bonding capacity, and overall size.
Benzylic LinkerIntroduction of alkyl or other functional groups. acs.orgCreates stereocenters, influences conformation and steric interactions.

This table outlines the principal areas of the benzylamine scaffold that are modified during SAR studies to optimize biological activity.

Applications of 4 Methoxy 2 Methylphenyl Methanamine in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The strategic placement of the methoxy (B1213986) and methyl groups on the phenyl ring of (4-Methoxy-2-methylphenyl)methanamine influences its reactivity and makes it an important intermediate in the synthesis of complex molecules. The primary amine group provides a nucleophilic center for a variety of chemical transformations, including the formation of amides, imines, and secondary amines. These reactions are fundamental in elongating carbon chains and introducing nitrogen-containing functionalities, which are prevalent in many biologically active compounds and functional materials.

The presence of the methoxy group, an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the methyl group provides steric hindrance that can direct incoming reagents to specific positions. This controlled reactivity is crucial for the regioselective synthesis of highly substituted aromatic compounds. For instance, derivatives of this amine can be used in the synthesis of polysubstituted aromatic compounds that are precursors to more complex structures.

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The structural motif of a substituted benzylamine (B48309) is a common feature in a wide range of pharmaceuticals. This compound and its derivatives are valuable precursors for the synthesis of various active pharmaceutical ingredients (APIs). The amine functionality allows for its incorporation into heterocyclic scaffolds, which are central to many drug molecules.

For example, related benzamide (B126) derivatives have shown potential as anti-HBV agents. In one study, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was synthesized and showed significant activity against both wild-type and drug-resistant Hepatitis B virus. nih.gov While the starting material in this specific synthesis was 3-amino-4-methoxybenzoic acid, the structural similarity highlights the potential of this compound as a precursor for analogous antiviral compounds.

Furthermore, the general class of N-phenylbenzamide derivatives has been explored for broad-spectrum antiviral effects. nih.gov Kinase inhibitors, a significant class of drugs primarily used in cancer therapy, often feature complex aromatic amine structures. ed.ac.ukacs.org Research into the development of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors has utilized substituted anilines, such as 3-methoxyaniline, as key building blocks. nih.gov This suggests that this compound could be a valuable starting material for novel kinase inhibitors, leveraging its specific substitution pattern to achieve desired potency and selectivity. The synthesis of such complex APIs often involves multi-step processes where the introduction of a substituted benzylamine fragment is a critical step. mdpi.comgoogle.com

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the synthesis of agrochemicals and specialty chemicals. Benzylamine derivatives are known intermediates in the preparation of herbicides and pesticides. chemicalbook.com For instance, a patent describes the use of benzylamine derivatives in the synthesis of agricultural herbicides. chemicalbook.com While the patent covers a broad range of structures, it underscores the importance of this class of compounds in developing new crop protection agents.

In the realm of specialty chemicals, this amine can serve as a precursor for the synthesis of dyes and pigments. The formation of Schiff bases through the condensation of this compound with aldehydes or ketones can lead to compounds with interesting photophysical properties. nih.govchemicalbook.comatlantis-press.com These Schiff bases can be further complexed with metal ions to create novel dyes or functional materials. nih.gov Additionally, secondary amines derived from this compound are important starting materials for the preparation of dithiocarbamates, which have applications as vulcanization accelerators in the rubber industry and as fungicides. nih.gov A patent for the synthesis of 2-methyl-4-methoxy diphenylamine, an important intermediate for pressure-sensitive dyes, medicine, rubber, and pesticides, highlights the industrial relevance of closely related structures. mdpi.com

Catalytic and Reagent Applications in Organic Transformations

This compound can be utilized in the development of novel catalysts and reagents for organic transformations. The primary amine can be readily converted into a Schiff base by reaction with a suitable aldehyde. These Schiff bases are versatile ligands that can coordinate with various transition metals to form stable metal complexes. bohrium.comresearchgate.netnih.gov

These metal complexes have the potential to act as catalysts in a variety of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the (4-Methoxy-2-methylphenyl)methyl group can influence the catalytic activity and selectivity of the resulting metal complex. For example, Schiff base-metal complexes have been shown to be effective catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcone (B49325) derivatives. mdpi.com While specific studies on catalysts derived from this compound are not extensively reported, the general principle of using substituted benzylamine-derived Schiff bases as ligands is well-established. mdpi.com

Furthermore, the compound itself can act as a reagent in certain transformations. For instance, it can participate in multicomponent reactions, which are powerful tools for the rapid construction of complex molecules from simple starting materials. nih.gov The amine group can also be used as a directing group in ortho-metalation reactions, allowing for the functionalization of the aromatic ring at specific positions.

Biological Activity and Pharmacological Potential of 4 Methoxy 2 Methylphenyl Methanamine and Its Derivatives

Mechanisms of Biological Action at Molecular Targets

The biological effects of (4-Methoxy-2-methylphenyl)methanamine and its derivatives are rooted in their interactions with specific molecular targets within the body. These interactions can lead to the modulation of physiological pathways, making these compounds promising candidates for drug development.

Enzyme Inhibition and Receptor Modulation

Derivatives of benzylamine (B48309), the core structure of this compound, have been shown to act as inhibitors of various enzymes. For instance, a study on 2,6-disubstituted benzylamine derivatives revealed their potential as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes involved in crucial cellular processes. nih.gov Another research highlighted 4-substituted benzylamine derivatives as potent inhibitors of beta-tryptase, a mediator in asthma. nih.gov

Furthermore, substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in testosterone (B1683101) biosynthesis and a potential target for prostate cancer therapy. mdpi.comcam.ac.uk The inhibitory activity of these compounds is often influenced by the nature and position of substituents on the aromatic ring.

In the realm of receptor modulation, N-methyl-D-aspartate (NMDA) receptors, which are crucial for central nervous system function, can be allosterically modulated by various compounds. nih.gov While direct modulation by this compound is not yet established, the potential for such interactions within this chemical class is an area of active investigation.

Interaction with Neurotransmitter Systems (e.g., Monoamine Oxidase Inhibition)

A significant area of research for benzylamine derivatives is their interaction with neurotransmitter systems, particularly as inhibitors of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters and are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Several studies have reported on the selective MAO-B inhibitory activity of various benzylamine-sulfonamide derivatives. tandfonline.com For example, compounds 4i and 4t in one study exhibited potent hMAO-B inhibition with IC50 values of 0.041 µM and 0.065 µM, respectively. tandfonline.com Another study synthesized a series of 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides that were found to be highly potent dual inhibitors of both MAO-A and MAO-B. nih.gov Specifically, compound 9i was the most active MAO-A inhibitor (IC50 = 0.11 µM), while methyl 4-hydroxy-2H-benzo[e] nih.govnih.govthiazine-3-carboxylate 1,1-dioxide (3 ) was the most potent MAO-B inhibitor (IC50 = 0.21 µM). nih.gov

Additionally, 4-(2-Methyloxazol-4-yl)benzenesulfonamide was identified as a selective MAO-B inhibitor with an IC50 value of 3.47 µM, suggesting its potential as a lead compound for developing antiparkinsonian agents. mdpi.comresearchgate.net The racemate and enantiomers of 1-(3-methoxy-4-methyphenyl)-2-aminopropane, a compound structurally related to the subject of this article, were found to be potent inhibitors of serotonin (B10506) uptake. nih.gov

Anticancer and Antiproliferative Activity Studies

The potential of this compound derivatives in cancer therapy has been explored through various studies on related compounds. Benzylamine derivatives have demonstrated notable anticancer and antiproliferative activities against several cancer cell lines.

For instance, palladium(II) complexes supported by benzylamine derivatives have shown impressive anticancer activities against the MCF-7 breast cancer cell line. researchgate.net Another study on 2-acetyl-benzylamine, isolated from Adhatoda vasica, revealed significant cytotoxic properties against leukemia cells, particularly MOLM-14 and NB-4 cells. nih.gov Furthermore, bis-8-hydroxyquinoline substituted benzylamines have been synthesized and shown to be particularly potent against the KB3 cell line, with some compounds exhibiting CC50 values in the nanomolar range. researchgate.net

The methoxy (B1213986) group, a key feature of this compound, often plays a significant role in the anticancer activity of compounds. A study on 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives found that an increased number of methoxy groups on the benzene (B151609) ring enhanced cell growth inhibitory activity against various human cancer cell lines. nih.gov Similarly, a review on methoxyflavone analogs highlighted the importance of the methoxy group's position and number in their anticancer potential. mdpi.com

Derivatives of resveratrol (B1683913) containing methoxy groups have also shown anti-proliferative activity against PC-3 and HCT116 cancer cells. nih.gov A novel synthesized carbothioamide derivative demonstrated anti-proliferative effects on A549 lung cancer cells. nih.gov Salinomycin N-benzyl amides have exhibited potent anticancer activity against drug-resistant cell lines. nih.gov

Compound/Derivative ClassCancer Cell Line(s)Observed ActivityReference
Palladium(II) complexes of benzylamine derivativesMCF-7 (breast cancer)Impressive anticancer activity researchgate.net
2-Acetyl-benzylamineMOLM-14, NB-4 (leukemia)Significant cytotoxic properties nih.gov
Bis-8-hydroxyquinoline substituted benzylaminesKB3Potent antitumor activity (nM range) researchgate.net
1-(4-Methoxyphenyl)-12-hydroxymethyl-p-carborane derivativesVarious human cancer cell linesEnhanced cell growth inhibitory activity with more methoxy groups nih.gov
Resveratrol methoxy derivativesPC-3, HCT116Anti-proliferative activity nih.gov
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideA549 (lung cancer)Inhibited proliferation nih.gov
Salinomycin N-benzyl amidesDrug-resistant cancer cell linesPotent anticancer activity nih.gov

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral potential of benzylamine derivatives is another significant area of investigation. A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have been shown to exhibit potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov Newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have also demonstrated effective inhibition of Gram-positive bacteria growth. nih.gov

Furthermore, 2-[p-substituted-benzyl]-5-[p-substituted-carbonylamino]benzoxazole derivatives have been found to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative microorganisms, as well as significant antifungal activity against Candida species. researchgate.net The anticancer drug tirapazamine, a benzotriazine dioxide, and its derivatives have also been evaluated for their antibacterial activity against representative Gram-negative and Gram-positive bacterial strains. mdpi.com

In the context of antiviral research, gemcitabine (B846) derivatives have been identified as blocking influenza virus infection. nih.gov Another study on tabamide A and its structural derivatives demonstrated anti-influenza virus activity. nih.gov Benzimidazole-containing flavonoid derivatives have shown promising antiviral properties against the tobacco mosaic virus. consensus.app

Compound/Derivative ClassTarget Microorganism(s)Observed ActivityReference
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivativesPseudomonas aeruginosa, Staphylococcus epidermidisPotent antibacterial activity nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesGram-positive bacteriaEffective growth inhibition nih.gov
2-[p-Substituted-benzyl]-5-[p-substituted-carbonylamino]benzoxazolesGram-positive and Gram-negative bacteria, Candida spp.Broad-spectrum antimicrobial and antifungal activity researchgate.net
Tirapazamine and its derivativesGram-negative and Gram-positive bacteriaAntibacterial activity mdpi.com
Gemcitabine derivativesInfluenza virusInhibition of viral infection nih.gov
Tabamide A and its derivativesInfluenza virusAnti-influenza virus activity nih.gov
Benzimidazole-containing flavonoid derivativesTobacco mosaic virusCurative, protective, and inactivating activities consensus.app

Potential in Neurological Disorders and Other Therapeutic Areas

Benzylamine derivatives have been patented for their potential use in treating psychiatric disorders. google.com Specifically, certain derivatives are being investigated for the treatment of depression and anxiety disorders. google.com

Benzimidazole derivatives, which share some structural similarities with the broader class of compounds discussed, have been shown to attenuate neuroinflammation and oxidative stress in models of neurodegeneration. nih.govnih.gov These compounds have demonstrated neuroprotective effects by regulating cytokines, antioxidant enzymes, and inflammatory cascades. nih.govnih.gov

The structural analog 1-(3-methoxy-4-methylphenyl)-2-aminopropane (B1215193) has shown behavioral pharmacology similar to MDMA but without the associated neurotoxicity, indicating potential for development as a therapeutic agent for psychiatric conditions. nih.gov

Metabolism and Toxicological Profiles of 4 Methoxy 2 Methylphenyl Methanamine

Metabolic Pathways and Biotransformation Studies

The biotransformation of xenobiotics, including (4-Methoxy-2-methylphenyl)methanamine, is a critical process that determines their biological activity and potential for toxicity. This process is typically divided into Phase I and Phase II reactions.

Phase I reactions introduce or expose functional groups, generally increasing the polarity of the compound. For this compound, several Phase I reactions are anticipated based on its chemical structure and data from related compounds like methoxyphenamine (B1676417). nih.govopenmedicinalchemistryjournal.com

O-demethylation: The methoxy (B1213986) group is a likely site for O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This would result in the formation of a phenolic metabolite, 4-hydroxy-2-methylbenzylamine. Studies on methoxyphenamine have demonstrated the significance of O-demethylation in its metabolism. nih.gov

Hydroxylation: Aromatic hydroxylation is another common Phase I pathway for compounds with a benzene (B151609) ring. nih.gov For this compound, hydroxylation could occur at various positions on the aromatic ring, leading to the formation of different phenolic metabolites.

Oxidation: The primary amine group can undergo oxidation. Benzylamine (B48309) itself is known to be degraded by monoamine oxidase B (MAO-B) to produce benzaldehyde (B42025). wikipedia.org It is plausible that this compound is also a substrate for MAO enzymes, leading to the corresponding aldehyde.

N-dealkylation: While this compound is a primary amine and thus cannot undergo N-dealkylation itself, if it were to be metabolized to a secondary amine, this pathway would become relevant. For instance, studies on the related compound methoxyphenamine show N-demethylation to be a metabolic route. nih.gov

Table 1: Predicted Phase I Metabolites of this compound

Parent CompoundMetabolic ReactionPredicted Metabolite
This compoundO-demethylation4-Hydroxy-2-methylbenzylamine
This compoundAromatic HydroxylationHydroxylated derivatives
This compoundOxidation4-Methoxy-2-methylbenzaldehyde (B1296303)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion.

Glucuronidation: The hydroxyl groups introduced during Phase I reactions are susceptible to glucuronidation, a major Phase II pathway. This process involves the attachment of glucuronic acid, significantly increasing the water solubility of the metabolite for renal clearance. Fungal biotransformation studies on related methylated flavonoids have shown the formation of glycosylated derivatives, which is analogous to glucuronidation in mammals. labseeker.com

Mechanistic Toxicology and Cellular Effects

The toxicological profile of aromatic amines is of significant interest due to the potential for adverse cellular effects.

Table 2: Cytotoxicity of Selected Aromatic Amine Derivatives (Illustrative Examples)

CompoundCell LineCytotoxicity Metric (IC50/GI50)Reference
Benzo[b]cyclohept[e] nih.govimrpress.comoxazine derivativesHuman normal and tumor cell linesModerate tumor-specific cytotoxicity nih.gov
Plastoquinone analogue AQ-12HCT-116 (Colon Cancer)IC50 = 5.11 ± 2.14 μM nih.gov
Plastoquinone analogue AQ-12MCF-7 (Breast Cancer)IC50 = 6.06 ± 3.09 μM nih.gov

Note: This table provides examples of cytotoxicity for other aromatic compounds and is for illustrative purposes only, as direct data for this compound is not available.

Implications for Environmental and Biological Systems

Aromatic amines are recognized as a class of environmental pollutants due to their widespread industrial use and potential for release into the environment. imrpress.comresearchgate.netuminho.pt They can enter the environment through industrial effluents, agricultural runoff, and as breakdown products of other chemicals like azo dyes. imrpress.comnih.gov The relatively high water solubility of some aromatic amines allows them to permeate through soil and contaminate groundwater. nih.gov

In biological systems, aromatic amines can undergo bioaccumulation. Their persistence and potential for long-range transport are of environmental concern. The degradation of aromatic amines in the environment can occur through biotic and abiotic processes, but some, particularly tertiary amines, can be resistant to degradation. researchgate.net The toxicological properties of aromatic amines in the environment are dependent on their specific chemical structure. researchgate.net Given that some aromatic amines are known or suspected carcinogens, their presence in the environment warrants monitoring and risk assessment. nih.govnih.govnih.gov

Advanced Spectroscopic and Computational Characterization of 4 Methoxy 2 Methylphenyl Methanamine

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This technique is critical for confirming the identity of a synthesized compound and distinguishing it from isomers. In the context of metabolite identification, HRMS can detect minute mass changes corresponding to metabolic transformations (e.g., hydroxylation, demethylation), enabling the characterization of metabolic pathways.

For (4-Methoxy-2-methylphenyl)methanamine, HRMS would provide the exact mass of the molecular ion, confirming its elemental formula of C9H13NO. Tandem MS (MS/MS) experiments would further induce fragmentation of the parent ion. The resulting fragmentation pattern would offer definitive structural information, for instance, by showing the characteristic loss of the aminomethyl group (-CH2NH2) or the methyl group from the methoxy (B1213986) moiety.

While experimental HRMS data for this specific compound are not available in the searched literature, predicted collision cross section (CCS) values have been calculated. CCS is a measure of an ion's size and shape in the gas phase and is an emerging parameter for increasing identification confidence in metabolomics and other screening applications.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+152.10700130.9
[M+Na]+174.08894139.4
[M-H]-150.09244134.7
[M+NH4]+169.13354152.2
[M+K]+190.06288137.7
[M+H-H2O]+134.09698125.4
[M+HCOO]-196.09792156.2
[M+CH3COO]-210.11357179.7
Data Source: PubChemLite. These values are computationally predicted and not experimentally verified. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement and connectivity of atoms in a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to map out the complete chemical structure.

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, a hypothetical analysis based on its structure would predict the following:

¹H NMR: Would show distinct signals for the aromatic protons, with their splitting patterns (multiplicity) and coupling constants revealing their substitution pattern on the benzene (B151609) ring. Separate singlets would be expected for the methoxy (-OCH₃), the benzyl (B1604629) (-CH₂), and the aromatic methyl (-CH₃) protons. The protons of the primary amine (-NH₂) might appear as a broad singlet.

¹³C NMR: Would reveal nine distinct carbon signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would differentiate the sp³-hybridized carbons (aminomethyl, methoxy, and methyl groups) from the sp²-hybridized aromatic carbons.

2D NMR: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to probe the spatial proximity of protons, providing crucial information about the molecule's preferred conformation in solution, such as the orientation of the methoxy and methyl groups relative to the aminomethyl substituent.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about a molecule's functional groups and electronic system, respectively.

Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O stretching for the methoxy ether group (around 1250 cm⁻¹). No specific experimental IR spectrum has been found in the searched literature for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within a molecule, particularly those involving π-electron systems. The benzene ring in this compound constitutes a chromophore that absorbs UV light. The UV-Vis spectrum would display absorption maxima (λ_max) characteristic of a substituted benzene ring, influenced by the electron-donating methoxy group. Specific experimental UV-Vis data for the title compound are not documented in the available literature.

X-ray Diffraction Studies for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides highly accurate bond lengths, bond angles, and torsional angles, and reveals the packing arrangement of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

For this compound, an X-ray diffraction study would unambiguously determine the solid-state conformation and the planarity of the benzene ring. It would also detail the hydrogen bonding network formed by the primary amine group, which is crucial for understanding its physical properties like melting point and solubility. A search of crystallographic databases did not yield any published crystal structures for this specific compound. mdpi.comresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling

In the absence of experimental data, computational methods serve as powerful predictive tools to investigate molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By solving approximations of the Schrödinger equation, DFT can be used to optimize the molecular geometry and predict a wide range of properties.

For this compound, DFT calculations could be used to:

Determine the lowest energy (most stable) conformation of the molecule.

Calculate a theoretical vibrational (IR) spectrum to aid in the interpretation of experimental data.

Predict ¹H and ¹³C NMR chemical shifts.

Analyze the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is an indicator of chemical reactivity and the energy required for electronic excitation.

Generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for predicting sites of intermolecular interactions.

While studies on similar molecules utilize DFT, no specific computational studies focused solely on this compound were found in the reviewed literature.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

If this compound were to be investigated for biological activity, molecular docking simulations would be a critical first step. The process would involve:

Obtaining the 3D structure of a biological target of interest (e.g., an enzyme or receptor) from a protein database.

Computationally docking the 3D structure of this compound into the active site of the target.

Calculating a "docking score," which estimates the binding affinity, and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

These predictions can guide the synthesis of more potent and selective analogs. No molecular docking studies specifically involving this compound have been published in the searched scientific literature.

In Silico Prediction of Metabolites and Biological Activity

The computational evaluation of xenobiotics, including novel chemical entities like this compound, represents a pivotal and cost-effective initial step in the drug discovery and development cascade. These in silico methodologies provide preliminary insights into the metabolic fate and potential biological interactions of a compound before extensive laboratory synthesis and testing are undertaken. By leveraging sophisticated algorithms and extensive databases of chemical and biological information, researchers can construct predictive models for a molecule's pharmacokinetic and pharmacodynamic profiles.

Computational toxicology and metabolism prediction are dynamic fields that employ a variety of techniques, including quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and molecular docking. researchgate.net These approaches are instrumental in identifying potential metabolic pathways, predicting toxicity, and estimating the absorption, distribution, metabolism, and excretion (ADME) properties of a new compound. biointerfaceresearch.com The goal is to preemptively identify compounds with unfavorable characteristics, thereby refining the selection of candidates for further development. researchgate.net

Predicted Metabolites

The metabolic transformation of this compound is anticipated to be governed by the enzymatic systems primarily located in the liver, with cytochrome P450 (CYP) enzymes playing a central role. biointerfaceresearch.com In silico metabolite prediction tools, such as BioTransformer, Meteor, and those available through platforms like pkCSM and SwissADME, simulate the interaction of the parent compound with these enzyme systems to forecast likely metabolic products. uni.luresearchgate.netnih.gov For a molecule with the structural features of this compound—a primary amine, a methoxy group, and an aromatic ring with a methyl substituent—several metabolic pathways are probable.

Key predicted metabolic reactions for this compound include:

O-demethylation: The methoxy group is a common site for metabolism, leading to the formation of a phenolic metabolite, 4-hydroxy-2-methylphenyl)methanamine. This reaction is a frequent metabolic route for compounds containing anisole (B1667542) moieties. hmdb.ca

N-oxidation and Deamination: The primary amine group can undergo oxidation to form a hydroxylamine (B1172632) or a nitroso derivative. Alternatively, monoamine oxidase (MAO) or other amine oxidases could catalyze the deamination of the primary amine to yield the corresponding aldehyde, (4-methoxy-2-methylphenyl)formaldehyde, which would likely be further oxidized to a carboxylic acid, 4-methoxy-2-methylbenzoic acid.

Aromatic Hydroxylation: The benzene ring can be hydroxylated at available positions, although this is generally a less favored pathway compared to the metabolism of the more reactive functional groups.

Phase II Conjugation: The primary amine and any phenolic metabolites formed during Phase I metabolism are susceptible to conjugation reactions. These include glucuronidation and sulfation, which increase water solubility and facilitate excretion. nih.gov

The following table summarizes the likely primary metabolites of this compound as predicted by computational models.

Predicted Metabolite Metabolic Reaction Enzyme System (Probable)
(4-Hydroxy-2-methylphenyl)methanamineO-demethylationCytochrome P450 (e.g., CYP2D6, CYP3A4)
(4-Methoxy-2-methylphenyl)formaldehydeOxidative deaminationMonoamine Oxidase (MAO)
4-Methoxy-2-methylbenzoic acidAldehyde oxidationAldehyde dehydrogenase (ALDH)
N-((4-Methoxy-2-methylphenyl)methyl)hydroxylamineN-oxidationCytochrome P450, Flavin-containing monooxygenases (FMO)
Glucuronide and Sulfate ConjugatesGlucuronidation, SulfationUGTs, SULTs

Predicted Biological Activity

In silico screening for biological activity involves docking the compound into the binding sites of various receptors and enzymes to predict potential interactions. Quantitative structure-activity relationship (QSAR) models are also employed to correlate structural features with specific biological effects. researchgate.net Given the structural similarity of this compound to known psychoactive compounds and other biologically active amines, computational models can help to delineate a preliminary profile of its potential targets.

Based on its core structure, a substituted benzylamine (B48309), predictions would likely focus on its affinity for monoamine transporters and receptors, which are common targets for this class of compounds. The presence of the methoxy and methyl groups on the phenyl ring will influence the electronic and steric properties, thereby modulating its binding affinity and selectivity for various targets. For instance, a study on the related compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole highlighted how in silico analyses can reveal modulation of kinases and phosphatases involved in cell cycle regulation. nih.gov

A hypothetical biological activity screening of this compound might yield predictions such as those presented in the table below. These predictions are illustrative and would require experimental validation.

Biological Target Class Predicted Activity Basis for Prediction
Monoamine Transporters (e.g., SERT, DAT, NET)Potential for inhibitionStructural analogy to monoamine reuptake inhibitors
Monoamine Oxidase (MAO)Potential for inhibition or as a substratePresence of a primary amine group
Adrenergic ReceptorsPotential for agonist or antagonist activityPhenyl-ethylamine scaffold
Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)Potential for agonist or antagonist activityStructural resemblance to serotonin analogues
Cytochrome P450 EnzymesPotential for inhibitionCommon feature of many xenobiotics

It is crucial to underscore that these in silico predictions are probabilistic and serve as a guide for subsequent empirical investigation. The actual metabolic profile and biological activities of this compound can only be definitively determined through in vitro and in vivo studies.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted benzylamines, including (4-Methoxy-2-methylphenyl)methanamine, traditionally relies on methods like the reductive amination of corresponding aldehydes or the reduction of nitriles. mdpi.com While effective, these methods can involve harsh reagents or multi-step processes. Future research is increasingly focused on developing more efficient, environmentally friendly, and sustainable synthetic routes.

Key areas for exploration include:

Biocatalytic Synthesis : The use of enzymes, such as transaminases, offers a green alternative for producing chiral amines. researchgate.net Research into identifying or engineering transaminases that can accept 4-methoxy-2-methylbenzaldehyde (B1296303) or related prochiral ketones with high efficiency and stereoselectivity is a promising direction. researchgate.net This approach aligns with the growing demand for sustainable and cost-effective pharmaceutical manufacturing. researchgate.net

Catalytic Reductive Amination : Developing novel catalyst systems for direct reductive amination is another key area. For instance, methods using benzylamine (B48309) as a nucleophilic catalyst in aqueous media ("on-water" synthesis) have been shown to be highly efficient for related structures, offering simple operation and catalyst recyclability. organic-chemistry.org

Cross-Dehydrogenative Coupling (CDC) : Direct C-H amination strategies, such as copper-catalyzed cross-dehydrogenative coupling, provide a more atom-economical route to α-substituted primary benzylamines from simple alkylarenes. chemistryviews.org Adapting these methods for the specific synthesis of this compound could significantly shorten synthetic pathways and reduce waste. chemistryviews.org

Table 1: Comparison of Synthetic Methodologies for Substituted Benzylamines

Methodology Advantages Challenges/Research Focus Reference
Biocatalytic Synthesis High selectivity, mild conditions, environmentally friendly. Enzyme discovery and engineering for specific substrates, optimizing reaction conditions. researchgate.net
"On-Water" Synthesis Green solvent (water), simple operation, catalyst recycling, high yields. Substrate scope limitations, understanding the precise role of water in catalysis. organic-chemistry.org
CDC Reactions High atom economy, use of simple starting materials. Catalyst efficiency, control of selectivity, functional group tolerance. chemistryviews.org
Traditional Reductive Amination Well-established, versatile. Use of stoichiometric and sometimes hazardous reducing agents, waste generation. mdpi.com

Development of Advanced Derivatives with Enhanced Bioactivity and Selectivity

Substituted benzylamines are recognized as "privileged structures" in medicinal chemistry, serving as the foundation for numerous bioactive compounds. nih.govresearchgate.net The this compound scaffold is ripe for derivatization to explore new therapeutic applications.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound core is crucial. This includes altering the substituents on the aromatic ring, modifying the amine (e.g., alkylation, acylation), and introducing different functional groups to the benzylic carbon. nih.gov Such studies are essential to understand how structural changes influence binding affinity and selectivity for specific biological targets. nih.govpolyu.edu.hk For example, in other benzylamine series, substitutions on the aromatic ring and modifications to the linker have been shown to dramatically affect inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). mdpi.comnih.gov

Target-Specific Design : Derivatives could be designed as inhibitors for various enzyme families. Studies on related benzylamine structures have identified potent inhibitors of lipoxygenases, protein kinases (like CSNK2A), and monoamine oxidases. wikipedia.orgmdpi.comnih.gov By applying computational modeling and structure-based design, derivatives of this compound could be optimized for high potency and selectivity against targets implicated in cancer, inflammation, or neurological disorders. nih.govmdpi.comnih.gov

Antimicrobial and Antiviral Agents : Benzylamine derivatives have shown promise as antimycotic and anti-tuberculosis agents. nih.govopenmedicinalchemistryjournal.com Future work could involve synthesizing and screening a library of this compound derivatives against a broad panel of pathogenic bacteria, fungi, and viruses to identify new lead compounds. nih.gov

Table 2: Examples of Bioactive Substituted Benzylamine Derivatives

Derivative Class Biological Target/Activity Achieved Potency (Example) Reference
N-Aryl Benzylamines 17β-HSD3 Inhibition (Prostate Cancer) IC50 ≈ 74 nM mdpi.comnih.gov
Pyrimido[4,5-c]quinolines CSNK2A Inhibition (Antiviral) IC50 = 0.23 µM mdpi.com
Benzenesulfonamides 12-Lipoxygenase Inhibition (Inflammation) IC50 in nM range nih.gov
Ethoxy Benzylamines Anti-Mycobacterium tuberculosis MIC90 ≈ 20-28 µM openmedicinalchemistryjournal.com
Halogenated Benzylamines Antifungal (Candida species) Evaluation in microdilution assays nih.gov

In-depth Mechanistic Studies of Biological Interactions and Pharmacodynamics

While derivatives may show promising bioactivity, a deep understanding of their mechanism of action is essential for further development. For this compound and its future derivatives, mechanistic studies are a critical research frontier.

Key research objectives include:

Target Identification and Validation : For derivatives that show activity in phenotypic screens, identifying the specific molecular target(s) is paramount. This can be achieved through techniques like affinity chromatography, chemical proteomics, and genetic approaches.

Elucidation of Binding Modes : High-resolution techniques such as X-ray crystallography and cryo-electron microscopy can reveal the precise interactions between a derivative and its biological target. nih.gov This structural information is invaluable for explaining observed SAR and guiding the next cycle of rational drug design. nih.gov

Pharmacodynamic Analysis : Investigating how these compounds affect enzyme kinetics and cellular signaling pathways is crucial. For instance, studies on how para-substituted benzylamines interact with methylamine (B109427) dehydrogenase revealed that their oxidation proceeds through a carbanionic intermediate, with electronic effects influencing reaction rates and binding affinity. nih.gov Similar detailed kinetic and mechanistic analyses would be necessary for new derivatives.

Pharmacokinetic and Pharmacodynamic Optimization Strategies for Therapeutic Development

A biologically active compound is not yet a drug. The journey from a "hit" compound to a clinical candidate involves rigorous optimization of its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

Future research must incorporate:

Early-Stage ADME Profiling : Both in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding, cell permeability) and in silico prediction tools should be integrated early in the development process. nih.gov Computational models like pkCSM and SwissADME can predict the ADMET properties of novel derivatives, helping to prioritize compounds with more favorable profiles. nih.gov

Metabolic Pathway Identification : Understanding how this compound derivatives are metabolized is key to improving their stability and avoiding the formation of toxic metabolites. Studies on related structures have shown that simple modifications, like methylation, can significantly alter metabolic stability and solubility. acs.org

Prodrug Strategies : For derivatives with poor solubility or permeability, a prodrug approach could be explored. This involves chemically modifying the molecule to improve its pharmacokinetic properties, with the modification being cleaved in vivo to release the active drug.

Potential for Industrial and Pharmaceutical Innovation

The this compound structure is not only a precursor for potential pharmaceuticals but also a valuable intermediate for various industrial applications.

Opportunities for innovation include:

Pharmaceutical Building Block : As a functionalized primary amine, it serves as a key starting material for the synthesis of complex active pharmaceutical ingredients (APIs). researchgate.net Its specific substitution pattern may offer advantages in constructing novel therapeutic agents.

Agrochemicals : Benzylamine derivatives are used in the production of pesticides and herbicides. Research into new derivatives of this compound could lead to the discovery of more effective and safer agrochemicals.

Materials Science : Primary amines like this are used as curing agents for epoxy resins and as building blocks for polymers and dyes. The methoxy (B1213986) and methyl substituents could impart unique properties (e.g., thermal stability, optical properties) to new materials derived from this compound.

Q & A

Q. What are the optimal synthetic routes for (4-Methoxy-2-methylphenyl)methanamine, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via reductive amination of the ketone precursor, 1-(4-Methoxy-2-methylphenyl)-2-propanone, using ammonium formate and a palladium catalyst under hydrogenation conditions . Alternative routes may involve nucleophilic substitution of halogenated intermediates with methylamine derivatives. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Trace impurities (e.g., residual solvents) can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify methoxy (-OCH3_3), methyl (-CH3_3), and methanamine (-CH2_2NH2_2) groups. Aromatic proton signals in the 6.5–7.5 ppm range and methoxy singlet at ~3.8 ppm are diagnostic .
  • X-ray crystallography : Single-crystal diffraction using SHELXL (SHELX software suite) resolves bond lengths and angles. The methoxy group’s electron density and amine proton positions are critical for validation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the biological activity data of this compound across different studies?

Methodological Answer: Discrepancies often arise from:

  • Purity Variations : Re-test synthesized batches via HPLC and compare with published data .
  • Assay Conditions : Standardize parameters (e.g., pH, temperature, solvent) in receptor-binding assays. For example, amine protonation states (pH-dependent) affect ligand-receptor interactions .
  • Control Experiments : Use known agonists/antagonists (e.g., tyramine derivatives) as internal controls to validate assay reproducibility .

Q. What computational strategies are employed to predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The methanamine group’s electron-rich nature makes it prone to alkylation or acylation .
  • Molecular Docking : Simulate interactions with enzymes (e.g., monoamine oxidases) to design derivatives with enhanced binding affinity. The methyl and methoxy groups influence steric hindrance and π-π stacking .

Q. How does the substitution pattern (methoxy and methyl groups) influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13). The methoxy group’s electron-donating effect stabilizes the aromatic ring under acidic conditions, while the amine group may protonate, reducing nucleophilicity .
  • Kinetic Analysis : Use UV-Vis spectroscopy to monitor degradation rates. Compare with analogs lacking substituents (e.g., unsubstituted benzylamine) to isolate substituent effects .

Q. What experimental approaches are recommended for analyzing enantiomeric purity if this compound exhibits chirality?

Methodological Answer:

  • Chiral Chromatography : Use columns with β-cyclodextrin stationary phases to separate enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol) for resolution .
  • Polarimetry : Measure optical rotation at specific wavelengths (e.g., 589 nm) and compare with racemic mixtures.
  • X-ray Crystallography with Heavy Atoms : Introduce bromine or iodine derivatives to enhance anomalous scattering and determine absolute configuration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Solubility Screening : Perform systematic tests in solvents (e.g., water, ethanol, DMSO, hexane) under controlled temperatures. The methoxy group enhances polarity, favoring solubility in ethanol (~50 mg/mL), while the methyl group reduces water solubility (<1 mg/mL) .
  • Hansen Solubility Parameters : Calculate HSP values to rationalize discrepancies. Contradictions may arise from impurities or solvent batch variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.